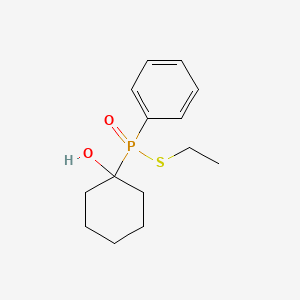
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate is a chemical compound known for its unique structure and properties It consists of a cyclohexyl ring, a phenyl group, and a phosphinothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate typically involves the reaction of cyclohexanone with phenylphosphinothioic acid in the presence of an ethylating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexyl and phenyl derivatives.
Aplicaciones Científicas De Investigación
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The phosphinothioate group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This leads to changes in cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (S)-(1-hydroxycyclohexyl)phenylphosphinate
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexyl phenyl phosphine oxide
Uniqueness
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate stands out due to its unique combination of a cyclohexyl ring, phenyl group, and phosphinothioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
88237-84-7 |
|---|---|
Fórmula molecular |
C14H21O2PS |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
1-[ethylsulfanyl(phenyl)phosphoryl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21O2PS/c1-2-18-17(16,13-9-5-3-6-10-13)14(15)11-7-4-8-12-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
Clave InChI |
GLLOCXARUGJSPD-UHFFFAOYSA-N |
SMILES canónico |
CCSP(=O)(C1=CC=CC=C1)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
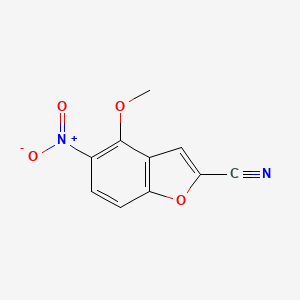
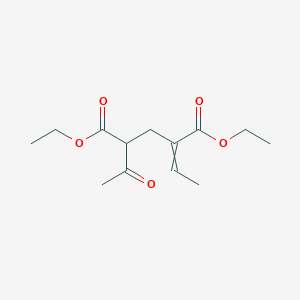
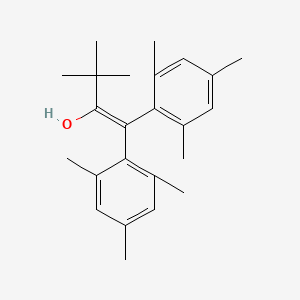

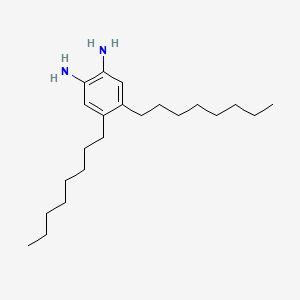
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
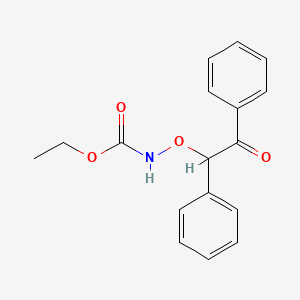

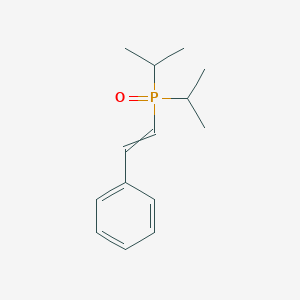
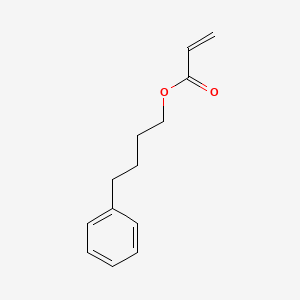
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
